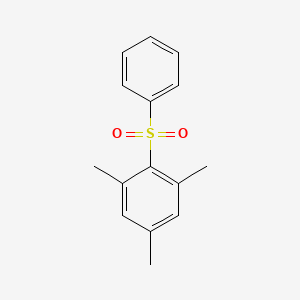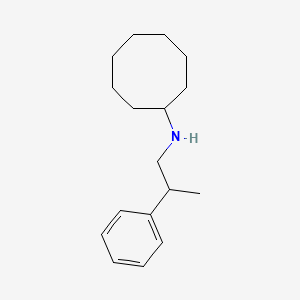![molecular formula C21H26N2O3 B12485197 Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485197.png)
Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester functional group, a morpholine ring, and a substituted aniline moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoate Ester: This step involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Substitution Reaction: The esterified product undergoes a nucleophilic substitution reaction with 2-methylbenzylamine to introduce the substituted aniline moiety.
Morpholine Ring Introduction: The final step involves the reaction of the intermediate product with morpholine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by inhibiting or activating key proteins.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(PYRROLIDIN-1-YL)BENZOATE: Similar structure but with a pyrrolidine ring instead of morpholine.
ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(PIPERIDIN-1-YL)BENZOATE: Contains a piperidine ring, offering different pharmacological properties.
Uniqueness
ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
ethyl 5-[(2-methylphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-21(24)19-14-18(22-15-17-7-5-4-6-16(17)2)8-9-20(19)23-10-12-25-13-11-23/h4-9,14,22H,3,10-13,15H2,1-2H3 |
Clave InChI |
LHLANSQWYVBJSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B12485134.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12485137.png)
![Ethyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485140.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)
![4-chloro-N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]benzamide](/img/structure/B12485147.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methanamine](/img/structure/B12485148.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12485163.png)
![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)
![1-[3-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12485172.png)
![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![Ethyl 5-[(2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485186.png)
